molecular formula C11H10F3NO B15325993 6-(3,4,5-Trifluorophenyl)piperidin-2-one

6-(3,4,5-Trifluorophenyl)piperidin-2-one

Cat. No.: B15325993
M. Wt: 229.20 g/mol
InChI Key: JEOAQVWEZRVXFR-UHFFFAOYSA-N
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Description

6-(3,4,5-Trifluorophenyl)piperidin-2-one is a fluorinated piperidinone derivative characterized by a six-membered lactam (piperidin-2-one) core substituted at the 6-position with a 3,4,5-trifluorophenyl group. The trifluorophenyl moiety enhances metabolic stability and modulates electronic properties, while the piperidinone scaffold provides conformational rigidity, facilitating interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

6-(3,4,5-trifluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H10F3NO/c12-7-4-6(5-8(13)11(7)14)9-2-1-3-10(16)15-9/h4-5,9H,1-3H2,(H,15,16)

InChI Key

JEOAQVWEZRVXFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4,5-Trifluorophenyl)piperidin-2-one typically involves the reaction of 3,4,5-trifluoroaniline with a suitable piperidinone precursor. One common method includes the cyclization of 3,4,5-trifluoroaniline with a ketone or aldehyde under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-(3,4,5-Trifluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3,4,5-Trifluorophenyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-(3,4,5-Trifluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to bind to target proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The activity and physicochemical properties of piperidinone derivatives are highly dependent on substituent patterns. Key comparisons include:

Fluorine Substitution Patterns
  • 6-(3,4,5-Trifluorophenyl)piperidin-2-one : The 3,4,5-trifluorophenyl group provides symmetrical fluorine substitution, likely enhancing hydrophobic interactions and electron-withdrawing effects.
  • Intermediate 14 analogs (Patents) : Derivatives with 2,3,5-trifluorophenyl or 2,3,6-trifluorophenyl substituents (e.g., m/z = 367.1 and 326.0, respectively) demonstrate that fluorine positioning alters molecular weight and electronic distribution. The 2,3,5-substitution may improve steric complementarity in binding pockets compared to the 3,4,5-isomer .
Core Modifications
  • Compound 31 (): Features a 4-(2,4,5-trifluorophenyl) group and a benzo[d][1,3]dioxol-5-yl ethyl chain.
  • C4 () : A naphthalene-vinyl derivative with a 3,4,5-trifluorophenyl group exhibits superior α-amylase inhibition (Ki = 4.68 × 10⁶) due to its extended aromatic system, highlighting the role of ring count in binding affinity .

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